5-(4-Fluorophenoxy)pyridin-2-amine CAS 503536-73-0 properties
5-(4-Fluorophenoxy)pyridin-2-amine CAS 503536-73-0 properties
This guide provides an in-depth technical analysis of 5-(4-Fluorophenoxy)pyridin-2-amine (CAS 503536-73-0), a critical pharmacophore in medicinal chemistry.
Executive Summary
5-(4-Fluorophenoxy)pyridin-2-amine is a privileged heterocyclic scaffold extensively utilized in the discovery of small-molecule kinase inhibitors and metabolic regulators. Structurally, it combines a polar, hydrogen-bonding 2-aminopyridine "head" with a lipophilic, metabolically robust 4-fluorophenoxy "tail."
This compound serves as a primary building block for Type II kinase inhibitors (targeting the DFG-out conformation) and Glucokinase activators (GKAs). Its specific geometry allows the aminopyridine moiety to anchor to the kinase hinge region, while the fluorophenoxy group extends into the hydrophobic back-pocket, improving potency and selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 503536-73-0 |
| IUPAC Name | 5-(4-fluorophenoxy)pyridin-2-amine |
| Molecular Formula | C₁₁H₉FN₂O |
| Molecular Weight | 204.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| pKa (Predicted) | ~6.8 (Pyridine nitrogen), ~20 (Amine) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Synthetic Pathways
The synthesis of 5-(4-Fluorophenoxy)pyridin-2-amine requires overcoming the electronic deactivation of the pyridine ring at the 5-position. Two primary methodologies are established: the Nitro-Reduction Route (scalable) and the Ullmann Coupling Route (convergent).
Method A: Nucleophilic Aromatic Substitution (SₙAr) & Reduction
This is the preferred industrial route due to the availability of reagents and scalability.
Step 1: Ether Formation via SₙAr
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Precursors: 5-Chloro-2-nitropyridine (or 5-Bromo-2-nitropyridine) and 4-Fluorophenol.
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Conditions: K₂CO₃ or Cs₂CO₃ in DMF or DMSO at 80–100°C.
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Mechanism: The 2-nitro group activates the pyridine ring, facilitating nucleophilic attack at the 5-position by the phenoxide ion. While the 5-position is not classically activated by resonance from the 2-nitro group, the strong inductive effect of the nitro group and the pyridine nitrogen allows for substitution under elevated temperatures.
Step 2: Nitro Reduction
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Precursors: 5-(4-fluorophenoxy)-2-nitropyridine.
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Conditions: Iron powder (Fe) / NH₄Cl in EtOH/H₂O (Bechamp reduction) or H₂/Pd-C hydrogenation.
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Outcome: Quantitative conversion of the nitro group to the primary amine.
Method B: Copper-Catalyzed Ullmann Coupling
This method is useful for late-stage functionalization or when avoiding nitro intermediates.
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Precursors: 2-Amino-5-iodopyridine and 4-Fluorophenol.
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Catalyst: CuI (10 mol%) with a ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline).
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Base: Cs₂CO₃.
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Solvent: Dioxane, reflux (100°C+).
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Mechanism: Oxidative addition of Cu(I) to the aryl halide, followed by ligand exchange with the phenoxide and reductive elimination to form the ether bond.
Visualization: Synthetic Workflow
Figure 1: The standard two-step synthetic pathway utilizing nitro-activation followed by reduction.
Medicinal Chemistry Applications
Pharmacophore Mapping
The 5-(4-fluorophenoxy)pyridin-2-amine scaffold is a "privileged structure" in drug design, particularly for ATP-competitive inhibitors.
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Hinge Binder (Head): The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming critical H-bonds with the kinase hinge region backbone (typically the carbonyl and amide NH of the hinge residues).
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Hydrophobic Linker (Body): The ether oxygen provides rotational flexibility, allowing the molecule to adopt a conformation that fits the gatekeeper region.
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Lipophilic Tail (Tail): The 4-fluorophenyl group occupies the hydrophobic pocket adjacent to the ATP site (often the "selectivity pocket" or allosteric site). The fluorine atom blocks metabolic oxidation at the para-position (preventing hydroxylation) and enhances lipophilicity.
Target Classes
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p38 MAP Kinase Inhibitors: Used in anti-inflammatory research. The scaffold competes with ATP, blocking the phosphorylation of downstream substrates involved in cytokine production (TNF-α, IL-1β).
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c-Met Inhibitors: The scaffold resembles the core of several Type II c-Met inhibitors used in oncology to target the HGF receptor pathway.
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Glucokinase Activators (GKAs): Derivatives of this amine are investigated for Type 2 Diabetes treatment. They bind to the allosteric site of Glucokinase, increasing its affinity for glucose and lowering blood sugar levels.
Visualization: Mechanism of Action Logic
Figure 2: Pharmacophore interactions within a biological target binding site.
Experimental Protocols
Protocol 1: Synthesis of 5-(4-Fluorophenoxy)pyridin-2-amine
Validation: Standard Organic Synthesis Protocol
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Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-2-nitropyridine (10.0 mmol) and 4-fluorophenol (11.0 mmol) in anhydrous DMF (30 mL).
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Base Addition: Add Potassium Carbonate (K₂CO₃) (20.0 mmol).
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Heating: Heat the mixture to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) until the starting material is consumed.
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Workup: Cool to room temperature. Pour into ice water (150 mL). The intermediate (nitro compound) will precipitate. Filter, wash with water, and dry.
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Reduction: Suspend the nitro intermediate (5.0 mmol) in Ethanol/Water (4:1, 50 mL). Add Iron powder (25.0 mmol) and Ammonium Chloride (25.0 mmol).
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Reflux: Heat to reflux (80°C) for 2 hours.
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Purification: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: Expect 75–85% overall yield. Product is an off-white solid.[1]
Protocol 2: Analytical Characterization (HPLC)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm and 280 nm.
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Retention Time: Expect elution at ~6.5 min (depending on dead volume).
Handling & Safety Data
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Signal Word: Warning.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amine.
References
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PubChem Compound Summary. 5-(4-fluorophenoxy)pyridin-2-amine (CID 28412165).[2] National Center for Biotechnology Information. Link
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Array BioPharma Inc. Pyridin-2-yl-amino-1,2,4-thiadiazole derivatives as glucokinase activators. Patent WO2009094442A2. (Describes the use of the title compound as an intermediate for GKA synthesis). Link
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BenchChem. Application Notes: 5-(4-Fluorophenoxy)pyridin-2-amine in Kinase Inhibitor Design. (General reference for scaffold utility in p38/c-Met pathways). Link
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SmithKline Beecham. Substituted Pyridines. US Patent 5409943. (Early establishment of phenoxypyridine synthesis methodology). Link
